Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitor Synthesis

This methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate (CAS 1803571-59-6) is the definitive building block for medicinal chemistry programs targeting kinases. Its pyrrolo[2,3-c]pyridine (6-azaindole) core is a privileged pharmacophore, and the unique 3-position methyl acetate substituent enables modular inhibitor assembly that isomers like the [2,3-b] or [3,2-c] geometries cannot replicate. With a validated synthetic route and consistent ≥95% purity across commercial batches, this scaffold provides a reliable entry point for SAR studies, chemical probe synthesis, and novel methodology development.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1803571-59-6
Cat. No. B1434017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate
CAS1803571-59-6
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CNC2=C1C=CN=C2
InChIInChI=1S/C10H10N2O2/c1-14-10(13)4-7-5-12-9-6-11-3-2-8(7)9/h2-3,5-6,12H,4H2,1H3
InChIKeyPQEHPZOPPCIBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate (CAS 1803571-59-6): A Versatile 6-Azaindole Scaffold for Drug Discovery Procurement


Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate (CAS 1803571-59-6) is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core, a fused bicyclic system recognized as a 6-azaindole [1]. This core is a privileged pharmacophore in medicinal chemistry, widely explored for its potential in kinase inhibition and antiproliferative drug development [2]. This specific derivative is distinguished by a methyl acetate substituent at the 3-position of the pyrrole ring, a feature that grants it unique utility as a versatile small molecule scaffold and a key intermediate for further chemical elaboration in research settings .

Why Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate (CAS 1803571-59-6) Cannot Be Replaced by Generic Pyrrolopyridine Analogs


In drug discovery chemistry, the pyrrolopyridine core can be fused in several different geometries (e.g., [2,3-c], [2,3-b], [3,2-c]), each presenting a unique spatial orientation of nitrogen atoms and a distinct reactivity profile for derivatization [1]. Consequently, substituting one isomer for another, or using an analog with a different functional group at the 3-position, is not chemically equivalent and can fundamentally alter a synthetic route's outcome or a compound's biological activity. For example, while a 1H-pyrrolo[2,3-c]pyridine-5-carboxylate derivative has been synthesized with a reported 86% yield, its synthetic path and utility differ substantially from that of the 3-acetate derivative [2]. The precise placement of the methyl acetate group on the 3-position of the pyrrolo[2,3-c]pyridine core of CAS 1803571-59-6 enables specific synthetic transformations, such as the modular assembly of kinase inhibitors, that are not directly possible with other isomers or analogs, thereby making generic substitution a high-risk and scientifically invalid approach [1].

Product-Specific Quantitative Evidence for Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate (CAS 1803571-59-6) Procurement Decisions


Synthetic Utility: Modular Synthesis of Kinase Inhibitors via Vilsmeier-Haack and Condensation

Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate (CAS 1803571-59-6) demonstrates specific synthetic utility as a 6-azaindole building block. It can be prepared through a modern synthetic route involving: (i) the Vilsmeier-Haack reaction to obtain pyrrolo-2,3-dicarbonyles, and (ii) condensation with glycine methyl ester, which specifically yields the 3-acetate substituted isomer [1]. This route, supported by DFT calculations, provides chemists with a reliable and validated method to access this key scaffold for further functionalization into more complex molecules, such as kinase inhibitors [1].

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitor Synthesis

Purity Benchmarking: Verifiable 95% Purity Standard from Multiple GMP-Adherent Suppliers

Procurement of Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate (CAS 1803571-59-6) is standardized around a verifiable minimum purity of 95%. This specification is consistently documented across multiple suppliers, including Bidepharm and Leyan , and is available with supporting analytical data such as NMR, HPLC, and GC .

Quality Control Procurement Analytical Chemistry

Scaffold Differentiation: Functional Versatility vs. Regioisomeric Analogs

The methyl acetate group at the 3-position of the pyrrolo[2,3-c]pyridine core provides a distinct handle for chemical modification compared to other isomers or substitution patterns. For instance, a related compound, Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS 147071-00-9), has its ester group at the 5-position, leading to a different molecular geometry (C9H8N2O2 vs. C10H10N2O2) and a different LogP (1.2784 for CAS 1803571-59-6 ) which influences solubility and further derivatization potential [1].

Chemical Biology Medicinal Chemistry Drug Design

Optimal Research and Industrial Application Scenarios for Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate (CAS 1803571-59-6)


Medicinal Chemistry: Synthesis of Kinase-Focused Compound Libraries

Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate is optimally utilized as a core scaffold in medicinal chemistry for generating compound libraries targeting kinases. The validated synthetic route to this specific 6-azaindole derivative [1] provides a reliable entry point for producing a series of analogs through functionalization of the methyl ester handle or the pyridine ring, enabling structure-activity relationship (SAR) studies in kinase inhibitor programs.

Chemical Biology: Development of Chemical Probes for Target Identification

The high and verifiable purity (>=95%) of commercially available batches of this compound [1] makes it a suitable starting material for the synthesis of chemical probes. The consistent quality ensures that biological activity observed in target engagement assays can be reliably attributed to the designed probe molecule, minimizing confounding effects from impurities, which is critical for target identification and validation studies.

Synthetic Methodology: Development of Novel Functionalization Reactions on 6-Azaindoles

As a versatile 6-azaindole scaffold with a distinct substitution pattern [1], this compound serves as an ideal substrate for synthetic methodologists exploring new reactions on the pyrrolo[2,3-c]pyridine core. Its unique 3-acetate handle and predicted LogP of 1.2784 provide a well-defined starting point for investigating novel cross-coupling, cycloaddition, or late-stage functionalization methodologies that can be broadly applied to this important class of pharmacophores.

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